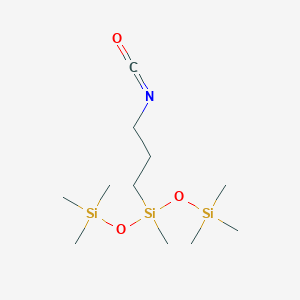

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane

Description

Properties

IUPAC Name |

3-isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NO3Si3/c1-16(2,3)14-18(7,15-17(4,5)6)10-8-9-12-11-13/h8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVMHVCFYUSEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCCN=C=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NO3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thermal Decomposition and Vacuum Rectification

This method, detailed in patent CN109503647B, involves the thermal decomposition of 3-(triethoxysilyl)propyl methyl carbamate under vacuum without catalysts or solvents. Key steps include:

-

Reaction Setup : A rectification column equipped with an electric heating belt, three-stage condensation pipes, and vacuum control is used. The column is packed with metal wire mesh or glass spring fillers to enhance vapor-liquid contact.

-

Process Parameters :

-

Condensation and Collection :

-

Purification : Vacuum rectification at ≤135°C isolates the target compound (boiling point: 120±3°C).

Advantages :

σ-Rearrangement with Methyl Trichlorosilane

Patent CN109232638A outlines a one-step synthesis using [3-(trimethoxysilyl)propyl] methyl carbamate and methyl trichlorosilane. The procedure is as follows:

-

Reaction Conditions :

-

Mechanism : The σ-rearrangement transfers the trimethylsilyl group from methyl trichlorosilane to the carbamate, releasing methanol and forming the isocyanate:

-

Workup :

Advantages :

Comparative Analysis of Methods

Critical Considerations in Synthesis

Chemical Reactions Analysis

Types of Reactions

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Hydrolysis: The trimethylsilyloxy groups can be hydrolyzed in the presence of water or moisture to form silanols and trimethylsilanol.

Polymerization: The compound can participate in polymerization reactions to form siloxane-based polymers.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form urethanes.

Water: Hydrolyzes the trimethylsilyloxy groups to form silanols.

Major Products Formed

Ureas: Formed from the reaction with amines.

Urethanes: Formed from the reaction with alcohols.

Silanols: Formed from the hydrolysis of trimethylsilyloxy groups.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Adhesives and Sealants | Acts as an adhesion promoter, improving bonding strength in various adhesive formulations. |

| Coatings | Enhances adhesion and durability of coatings applied to glass, metals, and ceramics. |

| Composite Materials | Functions as a coupling agent, enhancing mechanical properties of composites by improving interfacial bonding. |

| Rubber and Plastics | Used as a crosslinking agent in RTV (Room Temperature Vulcanizing) silicones to improve bonding with substrates. |

| Marine Applications | Incorporated into fouling-release coatings to enhance performance against marine biofouling. |

Adhesives and Sealants

In the adhesives and sealants industry, 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane is utilized to improve adhesion to a variety of substrates, including metals and glass. Its ability to form strong chemical bonds enhances the durability and effectiveness of sealants used in construction and automotive applications .

Coatings

The compound is also employed in coatings to provide superior adhesion properties. It facilitates the bonding of coatings to inorganic surfaces, which is crucial for applications requiring high-performance protective layers . Research indicates that silanes like this one can significantly improve the resistance of coatings to environmental factors such as moisture and UV radiation .

Composite Materials

As a coupling agent, this silane enhances the mechanical properties of composite materials by improving the interfacial bonding between organic polymers and inorganic fillers. This application is particularly relevant in the production of fiberglass-reinforced plastics where increased strength and durability are required .

Rubber and Plastics

In rubber formulations, it acts as a crosslinking agent that enhances the bonding between rubber compounds and various substrates. This property is essential for applications where rubber components are exposed to harsh environmental conditions .

Marine Applications

The compound has been incorporated into marine antifouling coatings due to its ability to reduce biofouling by creating surfaces that are less conducive to organism attachment. Studies have shown that coatings modified with this silane exhibit improved resistance to barnacle settlement and microbial growth .

Case Studies

- Marine Antifouling Coatings : A study evaluated the effectiveness of silicone-based fouling-release coatings modified with 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane. The results demonstrated a significant reduction in biofilm formation compared to unmodified coatings, highlighting its potential for marine applications .

- Adhesive Formulations : Research conducted on adhesive formulations incorporating this silane showed improved tensile strength and adhesion performance when tested against standard benchmarks. The findings suggest that the incorporation of this silane can lead to more reliable adhesive products in industrial applications .

Mechanism of Action

The mechanism of action of 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane involves the reactivity of its isocyanate and silane groups. The isocyanate group can react with nucleophiles, leading to the formation of stable urea or urethane linkages. The silane groups can undergo hydrolysis and condensation reactions, forming siloxane bonds that contribute to the compound’s adhesive and coating properties. These reactions are facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the functional groups.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular weights, and applications of 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane with analogous silanes:

*Estimated based on similar structures.

Reactivity and Stability

- Hydrolysis Rate : Trimethylsilyloxy groups (-OSi(CH₃)₃) hydrolyze slower than methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups due to steric hindrance and hydrophobicity. This grants 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane longer shelf life compared to 3-Isocyanatopropyltrimethoxysilane, which requires careful storage to prevent premature hydrolysis .

- Crosslinking : The isocyanate group reacts with hydroxyls (e.g., in epoxy resins) to form urethane bonds, enhancing adhesion in coatings. In contrast, methacryloxy silanes (e.g., 3-Methacryloxypropyltris(trimethylsiloxy)silane) polymerize via radical mechanisms, suitable for dental composites .

- Substrate Compatibility : Glycidoxy silanes (e.g., (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane) form epoxide networks, improving mechanical stability in EMI shielding applications .

Research Findings and Industrial Relevance

- Coatings and Composites : Silanes with trimethylsilyloxy groups improve corrosion resistance in copper-coated textiles by forming hydrophobic barriers, as demonstrated in sol-gel treatments .

- Polymer Modification : Isocyanate silanes enhance epoxy resin toughness by participating in crosslinking, whereas methacryloxy silanes improve UV-curing efficiency .

- Biomedical Applications : Methacryloxy silanes dominate dental materials due to compatibility with acrylic resins, but isocyanate variants are explored for specialty adhesives requiring chemical resistance .

Biological Activity

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane (CAS No. 165454-24-0) is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an isocyanate group and two trimethylsilyloxy substituents, which confer distinct chemical properties conducive to biological interactions.

Chemical Formula: CHNOSi

Biological Activity Overview

Research indicates that 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane exhibits various biological activities, including:

- Antimicrobial Properties: The compound has shown efficacy against certain bacterial strains, suggesting potential applications in antimicrobial coatings.

- Cytotoxic Effects: Preliminary studies indicate that the compound may induce cytotoxicity in specific cancer cell lines.

The biological activity of this silane compound is primarily attributed to its ability to interact with cellular components. The isocyanate functional group can react with nucleophiles in biological systems, leading to the modification of proteins and nucleic acids. This modification can disrupt normal cellular functions, potentially resulting in cell death or inhibition of growth.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 85 |

| Escherichia coli | 100 | 78 |

Cytotoxicity Studies

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 65 |

| HeLa | 50 | 30 |

| MCF-7 | 10 | 70 |

| MCF-7 | 50 | 25 |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 3-isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves urea-mediated isocyanate formation under vacuum (65–95°C) with dimethyl sulfoxide as a solvent. Key parameters include stoichiometric ratios of 3-aminopropyltrimethoxysilane to urea, catalyst selection (e.g., sulfuric acid), and reaction time (6–10 hours). Yield optimization requires monitoring ammonia gas evolution, which indicates reaction completion . Characterization via FT-IR (N=C=O stretch at ~2270 cm⁻¹) and NMR (trimethylsilyl proton signals at δ 0.1–0.3 ppm) is essential to verify purity .

Q. How can researchers safely handle this compound given its reactivity and toxicity?

- Methodological Answer : Use PPE (gloves, goggles, respirators) to prevent skin/eye contact and inhalation. Work under inert gas (N₂) to minimize hydrolysis. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store at +20°C in airtight containers to avoid moisture-induced degradation .

Q. What spectroscopic techniques are most effective for characterizing its structure and confirming functional groups?

- Methodological Answer :

- FT-IR : Detect isocyanate (2270 cm⁻¹) and siloxane (Si-O-Si, 1000–1100 cm⁻¹).

- ¹H/¹³C NMR : Identify methylene groups adjacent to isocyanate (δ 2.5–3.5 ppm) and trimethylsilyl protons (δ 0.1–0.3 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 247.37 for [M+H]⁺) .

Advanced Research Questions

Q. How can conflicting data on hydrolysis rates in different solvent systems be resolved?

- Methodological Answer : Contradictions arise from solvent polarity and water content. Design controlled experiments using Karl Fischer titration to quantify trace moisture. Compare hydrolysis kinetics in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents via real-time FT-IR monitoring. Statistical modeling (e.g., Arrhenius plots) can reconcile discrepancies .

Q. What strategies optimize adhesion performance in composite materials while minimizing side reactions?

- Methodological Answer :

- Surface Pretreatment : Clean substrates (glass, metals) with plasma or acid etching to enhance silane bonding.

- Co-Reactant Selection : Blend with epoxy or methacrylate monomers to balance crosslinking density.

- Reaction Monitoring : Use rheometry to track viscosity changes during curing and DSC to assess exothermic side reactions .

Q. How do process control algorithms improve reproducibility in large-scale synthesis?

- Methodological Answer : Implement feedback-controlled systems for temperature (±1°C) and pressure (±0.01 MPa). Use PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor urea conversion in real time. Statistical process control (SPC) charts can detect deviations in catalyst activity or solvent purity .

Q. What theoretical frameworks explain its dual role as a crosslinker and adhesion promoter?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between siloxane chains and substrate surfaces (e.g., SiO₂).

- Density Functional Theory (DFT) : Calculate binding energies of isocyanate groups with hydroxylated surfaces.

- Experimental Validation : AFM force-distance curves quantify adhesion strength on modified surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.